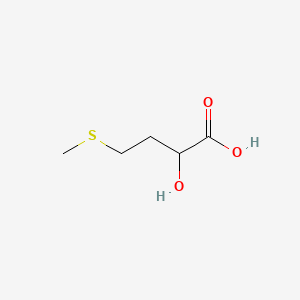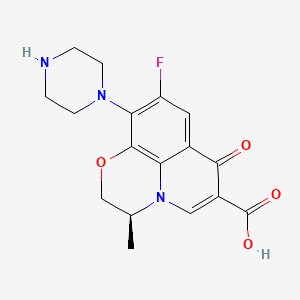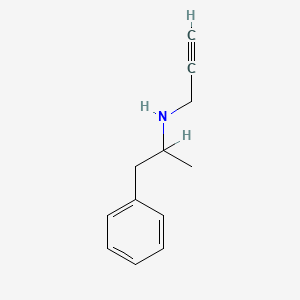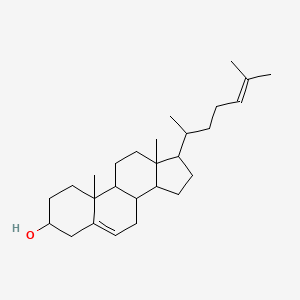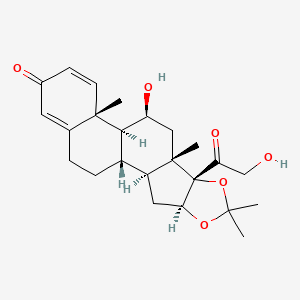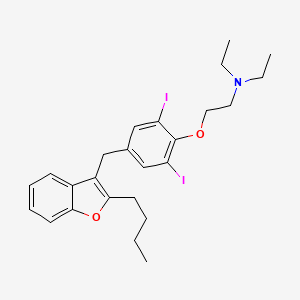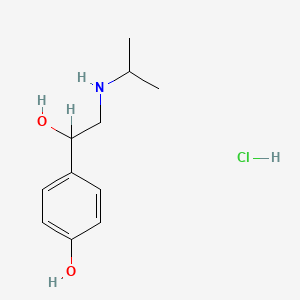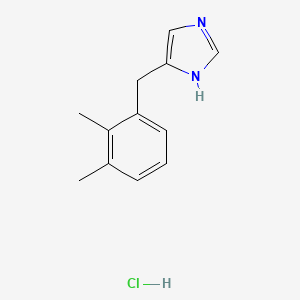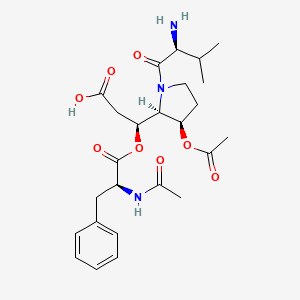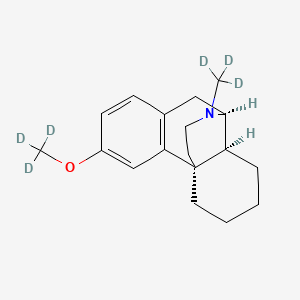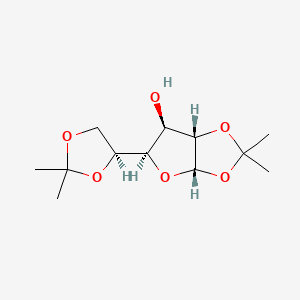
Diacetone-D-glucose
Übersicht
Beschreibung
Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose or D-Glucose diacetonide, is a partially protected D-glucose sugar locked in the furanose form with isopropylidene protecting groups on the 1,2 and 5,6 positions . It is mainly used in biochemical reactions and as a medicine intermediate .
Synthesis Analysis
Diacetone-D-glucose is a compound useful in organic synthesis . It has been used in the stereoselective synthesis of β‑deuterated l-amino acids . The white crystals of diacetone glucose were obtained when the solution was cooled in an ice bath, yielding 40% (5.83 g) and m.p. 111–112 °C .Molecular Structure Analysis
The molecular formula of Diacetone-D-glucose is C12H20O6, and its molecular weight is 260.28 . It is a white to light yellow crystal powder .Chemical Reactions Analysis
Diacetone-D-glucose is mainly used in biochemical reactions and as a medicine intermediate . It is used in the synthesis of products such as L-gulose, 1,2:5,6-Di-O-isopropylidene-a-D-gulofuranose, Alllose, and others .Physical And Chemical Properties Analysis
Diacetone-D-glucose has a melting point of 110-111 °C (lit.), a boiling point of 323.54°C (rough estimate), and a density of 1.1432 (rough estimate) . It is slightly soluble in chloroform, methanol, and water . It is stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
Biochemical Reactions
Diacetone-D-glucose is primarily used in biochemical reactions . It plays a crucial role in various biochemical processes due to its unique chemical structure.
Medicine Intermediate
It serves as a medicine intermediate . This means it is used in the production of various pharmaceutical compounds, contributing to the development of new drugs and therapies.
Synthesis of L-gulose
Diacetone-D-glucose is used in the synthesis of L-gulose , a type of sugar that is part of many bioactive compounds.
Synthesis of 1,2:5,6-Di-O-isopropylidene-a-D-gulofuranose
This compound is another product that can be synthesized using Diacetone-D-glucose . It is a derivative of gulose and has potential applications in various chemical reactions.
Synthesis of Alllose
Alllose is a rare sugar, and Diacetone-D-glucose is used in its synthesis . Alllose has potential applications in food industry and health-related research.
Synthesis of 1,2:5,6-Double-O-Isopropylidene-3-C- (1-Methoxycarbonyl)Ethide-alfa-D-Furanose
Diacetone-D-glucose is used in the synthesis of this complex organic compound . While the specific applications of this compound are not mentioned, it likely has uses in advanced organic synthesis.
Synthesis of 1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose
This is another complex organic compound that can be synthesized using Diacetone-D-glucose . It likely has potential applications in the field of organic chemistry.
Synthesis of 6-deoxy idose
Diacetone-D-glucose is used in the synthesis of 6-deoxy idose , a derivative of the sugar idose. This compound may have potential applications in biochemical research and medicine.
In addition to these applications, Diacetone-D-glucose has been used in the diastereoselective photodeconjugation of α,β-unsaturated esters for the synthesis of gymnastatin H . This process involves the use of Diacetone-D-glucose as a chiral alkoxy group, leading to high yields and selectivities .
Safety and Hazards
Wirkmechanismus
Target of Action
Diacetone-D-glucose (DAG) is a partially protected D-glucose sugar locked in the furanose form with isopropylidene protecting groups on the 1,2 and 5,6 positions . The unprotected 3 position is ready for a variety of chemical manipulations . This makes it a versatile intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It is known that the compound’s isopropylidene protecting groups on the 1,2 and 5,6 positions allow it to interact with various targets in a unique way .
Biochemical Pathways
The specific biochemical pathways affected by Diacetone-D-glucose are dependent on the final compound it is used to synthesize. As a glucose derivative, it may be involved in pathways related to glucose metabolism .
Pharmacokinetics
Like other glucose derivatives, it is expected to be metabolized in the body through similar pathways .
Result of Action
The molecular and cellular effects of Diacetone-D-glucose are largely dependent on the final compound it is used to synthesize. As a glucose derivative, it may have effects related to energy production and other metabolic processes .
Action Environment
The action, efficacy, and stability of Diacetone-D-glucose can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under normal temperatures and pressures . Furthermore, its solubility in different solvents such as water, chloroform, ethanol, hot ether, and acetone can influence its distribution and availability in different environments.
Eigenschaften
IUPAC Name |
(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-JDDHQFAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Diacetoneglucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diacetone-D-glucose | |
CAS RN |
582-52-5 | |
| Record name | Diacetone-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetoneglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETONEGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3P8TN410C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Diacetone-D-glucose (DAG)?
A1: Diacetone-D-glucose (DAG) has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol.
Q2: Is there any structural information available for DAG sulfinates?
A: Yes, the first crystal structure of a chiral DAG sulfinate, (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranosyl (S)-cyclohexanesulfinate), was reported with the absolute configuration (S) of the S atom assigned. []
Q3: How can DAG be utilized in the synthesis of biologically active compounds?
A3: DAG serves as a valuable chiral starting material for synthesizing various compounds, including:
- Chalcogenophosphinates: Secondary phosphine chalcogenides react with DAG in a CCl4/Et3N system to yield DAG chalcogenophosphinates. Further hydrolysis can lead to monoacetone-d-glucose bis(2-phenylethyl)selenophosphinate. []
- Flavones: DAG mediates the asymmetric nucleophilic substitution of α-bromoacetates, leading to the synthesis of N-carboxyalkylated and O-carboxyalkylated flavones. This method allows for structure-activity relationship studies and the discovery of flavones with enhanced biological activity. [, ]
- Dihydroquinoxalinones: DAG-mediated nucleophilic substitution of α-bromo esters enables the asymmetric synthesis of dihydroquinoxalinones. This method achieves high enantiomeric ratios and regioselectivity, providing valuable building blocks for medicinal chemistry. []
- Steroid and Tocopherol Derivatives: DAG, along with cholesterol, β-sitosterol, testosterone, and tocopherol, can be converted to their respective phosphorodichloridates. Reacting these with ethyleneimine yields the corresponding N,N,N′,N′-bis(ethylene)-phosphorodiamidates. []
- Nucleosides: DAG serves as a starting point for synthesizing 2′,3′-dideoxy-3′,4′-dihydroxymethyl nucleoside analogues. This involves introducing the 3-C-hydroxymethyl group via hydroboration-oxidation and the 4-C-hydroxymethyl group through aldol condensation and reduction. []
Q4: How is DAG employed in the synthesis of chiral sulfoxides?
A: DAG reacts with alkane- and arenesulfinyl chlorides in the presence of a tertiary amine to produce enantiomerically pure sulfoxides. The choice of base, such as diisopropylethylamine or pyridine, dictates the stereochemistry of the resulting sulfinates, allowing access to both enantiomers. [, , , ]
Q5: Can DAG be used to access specific stereoisomers in organic synthesis?
A5: Yes, DAG plays a crucial role in stereoselective synthesis. For instance:
- It facilitates the synthesis of (4S,5R)-1-acetyl-2-formyl-5-benzyloxymethyl-4-pyrrolidinol, a precursor to bulgecinine, through a series of transformations, including Barton deoxygenation, displacement reactions, and reductive cyclization. []
- It enables the preparation of both enantiomers of chiral non-racemic methylsulfoxides. This involves stereoselective conversion of DAG to its (S)- or (R)-methanesulfinates, followed by reaction with Grignard reagents. []
- It allows for the synthesis of bis-THF compounds related to annonaceous acetogenins, utilizing two different strategies starting from DAG. []
- It acts as a chiral auxiliary in the thio-Claisen rearrangement, mediated by a sulfinyl group, leading to the diastereoselective formation of (S,S) or (R,R) isomers. []
- It serves as a starting material for synthesizing the macrolactone core of salicylihalamides through a ring-closing metathesis reaction. []
Q6: How can DAG be used in carbohydrate chemistry?
A: DAG is a valuable precursor in carbohydrate chemistry. It allows for the synthesis of L-iduronic acid derivatives, important components of heparin-related disaccharides. This involves a stereocontrolled cyanohydrin reaction, providing access to L-ido cyanohydrin, which can be further transformed into various L-iduronic acid derivatives. []
Q7: Can DAG be utilized in polymer chemistry?
A: Yes, the 3-O-methacryloyl derivative of DAG can be polymerized via atom transfer radical polymerization (ATRP) using an alkyl halide/copper-complex system. This method allows for controlled polymerization, yielding well-defined glyco polymers with low polydispersity. []
Q8: What other applications of DAG are being explored?
A8:
- Drug Delivery: Sugar-PEG-based polymers synthesized from DAG and PEG-600 dimethyl ester show promise in drug delivery applications. These polymers can self-assemble into supramolecular aggregates in aqueous solutions, enabling the encapsulation and controlled release of hydrophobic drugs. []
- Antiviral and Anticancer Agents: DAG serves as a starting point for developing novel nucleoside analogues with antiviral and anticancer potential. This includes 2′,3′-dideoxy-3′,4′-dihydroxymethyl substituted pyrimidine nucleoside analogues [] and dodecyl-containing azido and glucuronamide-based nucleosides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



